4-Nitrobenzaldehyde
Overview
Description
4-Nitrobenzaldehyde is a chemical compound that has been the subject of various studies due to its utility in organic synthesis and potential applications in pharmaceuticals. It is characterized by the presence of a nitro group and an aldehyde functional group attached to a benzene ring. The compound's reactivity and structural properties have been explored through different experimental and computational methods.
Synthesis Analysis
The synthesis of 4-nitrobenzaldehyde can be achieved through various methods. One approach involves the chemoselective benzylation and allylation of 4-nitrobenzaldehyde using phase transfer catalysts and metal catalysts in aqueous media, which has been shown to yield high product yields . Another innovative synthesis route is the ozonolysis-reductive hydrolysis of trans-2,2'-dinitrostilbene, which selectively produces the ortho isomer of nitrobenzaldehyde, reducing environmental hazards associated with its production .
Molecular Structure Analysis
The molecular structure of 4-nitrobenzaldehyde and its derivatives has been extensively studied using various spectroscopic techniques and computational methods. Studies have reported on the optimized geometric parameters, vibrational frequencies, and molecular electrostatic potentials, providing a detailed understanding of the molecule's stability and electronic properties . The planarity of the molecule and the dihedral angles between substituent groups have also been characterized, revealing the influence of different functional groups on the overall molecular conformation .
Chemical Reactions Analysis
4-Nitrobenzaldehyde participates in a variety of chemical reactions, often serving as an intermediate in the synthesis of more complex molecules. Its reactivity has been explored in the context of hydrogen bonding and the formation of supramolecular arrays . The compound's ability to form hydrogen-bonded chains and frameworks is significant for understanding its behavior in crystalline structures and potential applications in materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzaldehyde have been investigated through spectral measurements and theoretical calculations. Studies have provided insights into the compound's infrared and Raman spectra, HOMO-LUMO energy gaps, and thermodynamic functions . These properties are crucial for predicting the reactivity and stability of 4-nitrobenzaldehyde under different conditions.
Scientific Research Applications
Chemoselective Synthesis
4-Nitrobenzaldehyde has been studied for its role in chemoselective synthesis. The benzylation and allylation of 4-nitrobenzaldehyde can be controlled chemoselectively using different phase transfer catalysts and metal catalysts, highlighting its utility in creating various organic compounds with high yields in aqueous media (Zhenggen Zha et al., 2010).
Analytical Chemistry
In analytical chemistry, 4-nitrobenzaldehyde is used as a derivatization agent. A study reported the development of an HPLC-UV derivatization analysis method for 4-nitrobenzaldehyde. This method is significant for controlling 4-nitrobenzaldehyde as a potential genotoxic impurity in pharmaceutical drugs (Lan Luo et al., 2018).
Environmental Engineering
Research in environmental engineering explores the degradation of 4-nitrobenzaldehyde via catalytic ozonation. This involves using carbon nanotubes as ozonation catalysts, demonstrating the compound's degradation pathway and removal efficiency (A. S. G. Santos et al., 2020).
Thermodynamics and Solubility
Studies on the solubility and thermodynamic properties of 4-nitrobenzaldehyde in various solvents provide essential data for optimizing purification processes. These investigations cover its solubility in different conditions and the application of thermodynamic models for better understanding and application (Chao Cheng et al., 2017).
Photophysical Studies
4-Nitrobenzaldehyde has been a subject of study in photophysical research, particularly in understanding its spectroscopic properties. Studies include FT-IR, FT-Raman spectra, and ab initio calculations, providing insights into its molecular and vibrational structures (S. Kalaichelvan et al., 2008).
Catalysis Research
Research in catalysis demonstrates the application of 4-nitrobenzaldehyde in chemoselective hydrogenation reactions. Studies on gold nanocluster catalysts, for instance, reveal the role of 4-nitrobenzaldehyde in facilitating these reactions, highlighting the importance of particle size and steric effects (Gao Li et al., 2014).
Organic Crystal Growth
The growth of organic material crystals, such as 4-nitrobenzaldehyde single crystals, using techniques like the modified vertical Bridgman technique, is another area of research. This involves understanding the crystal's physical properties, such as thermal characteristics and mechanical properties (T. Suthan & N. Rajesh, 2010).
Biodegradation
Research on the biodegradation of 4-nitrobenzaldehyde by specific bacterial strains, such as Pseudomonas spp., provides insights into the environmental impact and potential bioremediation strategies for this compound (B. Haigler & J. Spain, 1993).
Safety And Hazards
4-Nitrobenzaldehyde may cause an allergic skin reaction and serious eye irritation . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not allowing contaminated work clothing out of the workplace .
properties
IUPAC Name |
4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFQSNOROATLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022061 | |
Record name | 4-Nitrobenzaldehyde | |
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Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Nitrobenzaldehyde | |
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Vapor Pressure |
0.00354 [mmHg] | |
Record name | 4-Nitrobenzaldehyde | |
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Product Name |
4-Nitrobenzaldehyde | |
CAS RN |
555-16-8 | |
Record name | 4-Nitrobenzaldehyde | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrobenzaldehyde | |
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Record name | 4-nitrobenzaldehyde | |
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Record name | Benzaldehyde, 4-nitro- | |
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Record name | 4-Nitrobenzaldehyde | |
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Record name | 4-nitrobenzaldehyde | |
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Record name | 4-NITROBENZALDEHYDE | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.